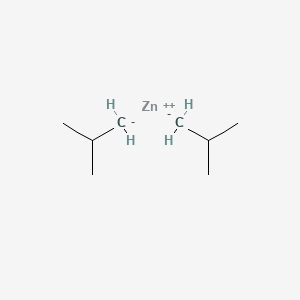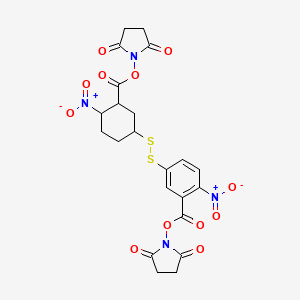
1,1,2,3,4,5,6-Heptafluoro-2,4-bis(trifluoromethyl)cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,3,4,5,6-Heptafluoro-2,4-bis(trifluoromethyl)cyclohexane is a fluorinated organic compound known for its unique chemical properties and stability. This compound is characterized by the presence of multiple fluorine atoms, which contribute to its high thermal and chemical stability. It is used in various scientific and industrial applications due to its distinctive properties.
Méthodes De Préparation
The synthesis of 1,1,2,3,4,5,6-Heptafluoro-2,4-bis(trifluoromethyl)cyclohexane typically involves the fluorination of cyclohexane derivatives. One common method includes the reaction of cyclohexane with fluorinating agents such as elemental fluorine or fluorine-containing compounds under controlled conditions. Industrial production methods may involve the use of specialized reactors and catalysts to achieve high yields and purity.
Analyse Des Réactions Chimiques
1,1,2,3,4,5,6-Heptafluoro-2,4-bis(trifluoromethyl)cyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of fluorinated cyclohexanones or cyclohexanols.
Reduction: Reduction reactions can convert this compound into partially or fully hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups, such as hydroxyl or amino groups.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles like ammonia for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1,2,3,4,5,6-Heptafluoro-2,4-bis(trifluoromethyl)cyclohexane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.
Biology: Its stability and inertness make it useful in biological studies, particularly in the development of fluorinated biomolecules.
Medicine: Fluorinated compounds are often used in pharmaceuticals for their enhanced metabolic stability and bioavailability.
Industry: This compound is used in the production of specialty polymers and coatings due to its high chemical resistance and low surface energy.
Mécanisme D'action
The mechanism of action of 1,1,2,3,4,5,6-Heptafluoro-2,4-bis(trifluoromethyl)cyclohexane involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine atoms can influence the electronic properties of the compound, affecting its reactivity and interactions with other molecules. The pathways involved in its action depend on the specific application and the molecular targets it interacts with.
Comparaison Avec Des Composés Similaires
1,1,2,3,4,5,6-Heptafluoro-2,4-bis(trifluoromethyl)cyclohexane can be compared with other fluorinated cyclohexane derivatives, such as:
- 1,1,1,4,5,5,5-Heptafluoro-3-(pentafluoroethyl)-2,4-bis(trifluoromethyl)pent-2-ene
- 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorohexane
These compounds share similar fluorinated structures but differ in the number and position of fluorine atoms, which can influence their chemical properties and applications. The uniqueness of this compound lies in its specific arrangement of fluorine atoms, contributing to its distinct reactivity and stability.
Propriétés
Numéro CAS |
426-06-2 |
|---|---|
Formule moléculaire |
C8H3F13 |
Poids moléculaire |
346.09 g/mol |
Nom IUPAC |
1,1,2,3,4,5,6-heptafluoro-2,4-bis(trifluoromethyl)cyclohexane |
InChI |
InChI=1S/C8H3F13/c9-1-2(10)6(14,15)5(13,8(19,20)21)3(11)4(1,12)7(16,17)18/h1-3H |
Clé InChI |
FIAUYAYEFWZSGC-UHFFFAOYSA-N |
SMILES canonique |
C1(C(C(C(C(C1(C(F)(F)F)F)F)(C(F)(F)F)F)(F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![butyl N-[(butoxycarbonylamino)methyl]carbamate](/img/structure/B14753635.png)

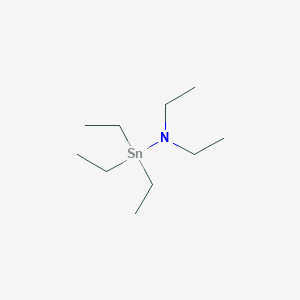
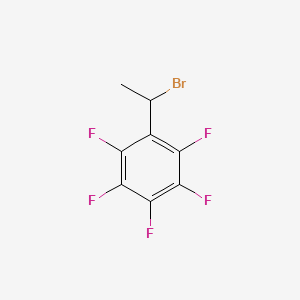
![3-{4-[2-(5-Benzoyl-indol-1-yl)ethoxy]phenyl}-2-ethoxy-propanoic acid](/img/structure/B14753653.png)

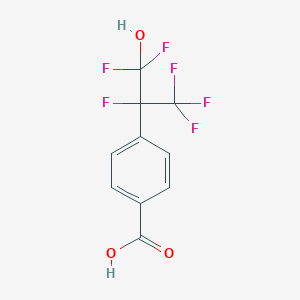
![7-Oxa-2,5-dithiabicyclo[2.2.1]heptane](/img/structure/B14753674.png)
![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B14753675.png)

![3,9-Dioxatricyclo[6.1.0.0~2,4~]nonane](/img/structure/B14753677.png)

